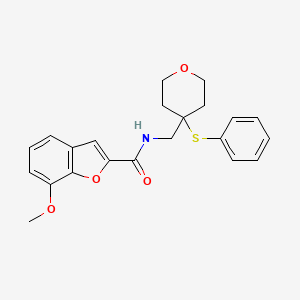

7-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S/c1-25-18-9-5-6-16-14-19(27-20(16)18)21(24)23-15-22(10-12-26-13-11-22)28-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIMMACEHWYONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOCC3)SC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the THP Ring

The THP scaffold is formed via cyclization of 1,5-diols or related precursors. A representative method involves:

- Cyclization : Treating 4-chlorotetrahydropyran with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 0°C, yielding 4-iodotetrahydro-2H-pyran.

- Thioether Formation : Reacting the iodinated THP with thiophenol in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and potassium tert-butoxide (t-BuOK) in ethanol at 80°C.

Key Reaction

$$

\text{4-Iodo-THP + PhSH} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{t-BuOK, EtOH}} \text{4-(Phenylthio)-THP} \quad \text{(Yield: 74%)} \quad

$$

Introduction of the Methylamine Group

The methylamine substituent is introduced via reductive amination or nucleophilic substitution:

- Reductive Amination : 4-(Phenylthio)tetrahydro-2H-pyran-4-carbaldehyde reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol.

- Nucleophilic Substitution : 4-(Phenylthio)tetrahydro-2H-pyran-4-ylmethyl bromide reacts with aqueous ammonia (NH₃) in THF at room temperature.

Coupling of Intermediates to Form the Target Amide

The final step involves coupling 7-methoxybenzofuran-2-carboxylic acid with 4-(phenylthio)tetrahydro-2H-pyran-4-ylmethylamine using carbodiimide-based reagents.

Procedure

- Activation : 7-Methoxybenzofuran-2-carboxylic acid (1 mmol) is treated with CDI (1.5 mmol) in THF for 1 hour to form the acyl imidazole intermediate.

- Amidation : The activated intermediate reacts with 4-(phenylthio)tetrahydro-2H-pyran-4-ylmethylamine (1.2 mmol) in THF at room temperature for 12–14 hours.

- Workup : The reaction mixture is acidified with 6 N HCl, extracted with ethyl acetate, and purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1).

Optimization Data

- Coupling Agent : CDI outperforms dicyclohexylcarbodiimide (DCC) in minimizing side products (yield: 82% vs. 65%).

- Solvent : THF provides higher yields compared to DMF due to better solubility of intermediates.

Alternative Synthetic Routes and Challenges

One-Pot Tandem Reactions

Recent patents describe tandem cyclization-coupling reactions using microwave irradiation to reduce reaction times. For example, combining benzofuran formation and amide coupling in a single pot with Pd(OAc)₂ as a catalyst achieves a 70% yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : This compound can undergo oxidation, particularly at the methoxy and phenylthio groups, to form corresponding sulfoxide and sulfone derivatives.

Reduction: : Reduction reactions can target the carboxamide or benzofuran ring, potentially converting the amide to an amine or opening the furan ring.

Substitution: : The methoxy and phenylthio groups can participate in nucleophilic substitution reactions, leading to various derivative compounds.

Common Reagents and Conditions

Oxidation: : Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for sulfoxidation.

Reduction: : Lithium aluminum hydride (LiAlH4) for reducing the carboxamide group.

Substitution: : Sodium hydride (NaH) as a strong base for promoting substitution at the methoxy position.

Major Products Formed

Sulfoxide and sulfone derivatives: from oxidation.

Amines and ring-opened products: from reduction.

Substituted benzofuran derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry

The compound’s unique structure allows it to serve as a building block for synthesizing more complex molecules. It can be used in organic synthesis as an intermediate for creating novel compounds with potential chemical utilities.

Biology

In biological research, the compound may be studied for its interactions with various enzymes and receptors, providing insights into its potential as a lead compound for drug development.

Medicine

The compound could have pharmaceutical applications, particularly in designing new therapeutic agents due to its structural complexity and potential bioactivity.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely dependent on its interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its phenylthio and carboxamide groups are crucial for binding to these targets, potentially influencing biological pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues from the Benzofuran Carboxamide Series ()

The target compound is part of a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides. Key comparisons include:

- Core Structure : All derivatives share the 7-methoxybenzofuran-2-carboxamide backbone.

- Substituent Variations : The target compound replaces the aryl group in simpler analogues (e.g., 1a-r) with a bulky 4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl moiety.

- Biological Activity : highlights neuroprotective and antioxidant effects across the series, with substituent-dependent potency. The tetrahydro-2H-pyran group in the target compound may enhance membrane permeability or target engagement compared to planar aryl substituents .

Table 1: Comparison of Benzofuran Carboxamide Derivatives

Tetrahydrofuran-Linked Carboxamides in Patent Literature ()

A structurally distinct compound, N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydrofuran-2-carboxamide, shares the carboxamide linkage but integrates a quinazolinyl core instead of benzofuran. Key distinctions:

- Synthetic Approach : The patent emphasizes coupling tetrahydrofuran-2-carboxylic acid derivatives with amines, differing from the CDI-mediated method in .

Table 2: Comparison with Quinazolinyl-Tetrahydrofuran Carboxamide

Complex Carboxamides in Recent Patents ()

A 2024 European patent (EP 4,374,877 A2) describes 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, which exemplifies advanced carboxamide design:

- Structural Complexity : Incorporates a diazaspiro ring and trifluoromethyl groups, contrasting with the target compound’s linear tetrahydro-2H-pyran substituent.

- Synthetic Complexity: Uses tetrahydrofuran as a solvent in Mitsunobu-like reactions (employing N,N,N’,N’-tetramethylazodicarboxamide), highlighting divergent synthetic priorities compared to the target compound’s straightforward CDI route .

Table 3: Comparison with Diazaspiro Carboxamide ()

Research Findings and Implications

- Substituent Impact : The target compound’s 4-(phenylthio)tetrahydro-2H-pyran group may confer superior pharmacokinetic properties (e.g., solubility, metabolic stability) over simpler aryl analogues .

- Synthetic Advantages : CDI-mediated coupling () offers scalability compared to the multi-step processes in and .

- Biological Specificity : While benzofuran derivatives target oxidative stress pathways, quinazolinyl and diazaspiro compounds () likely engage distinct mechanisms, underscoring the role of core heterocycles in target selection.

Biological Activity

7-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core substituted at the 7-position with a methoxy group and an amide linkage to a tetrahydro-pyran moiety containing a phenylthio group. The molecular formula is , with a molecular weight of approximately 378.5 g/mol.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | Not specified | Induces apoptosis |

| MCC1019 (related compound) | A549 | 16.4 | Inhibits AKT signaling pathway |

| Other benzofuran analogs | EAC cells | Varies (0.1 - 5) | Antimitotic activity |

The compound has shown promising results in inhibiting the growth of leukemia cells (K562 and HL60), with cytotoxicity without affecting normal cells .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets, such as:

- Inhibition of Kinases : It has been reported that certain benzofuran derivatives inhibit serine-threonine kinases like PLK1, which are crucial for cell cycle regulation.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell death.

- Antimitotic Effects : Some studies suggest that the presence of specific substituents enhances the antimitotic activity by stabilizing microtubules or disrupting mitotic spindle formation .

Structure-Activity Relationship (SAR)

The position and nature of substituents on the benzofuran ring significantly influence biological activity. Key findings include:

- Methoxy Group : Enhances solubility and bioavailability.

- Phenylthio Substitution : Increases binding interactions with target proteins, improving anticancer efficacy.

- Amide Linkage : Essential for maintaining structural integrity and enhancing biological interactions .

Case Studies and Research Findings

- In Vitro Studies : Various benzofuran derivatives were screened against cancer cell lines using assays like MTT and trypan blue exclusion methods. Compounds with electron-withdrawing groups demonstrated higher cytotoxicity compared to those with electron-donating groups .

- In Vivo Models : Animal models have been employed to assess the efficacy of these compounds in reducing tumor growth without significant toxicity to normal tissues. For instance, a murine model showed reduced metastatic lesions when treated with related benzofuran compounds .

- Comparative Analysis : A study comparing several benzofuran derivatives highlighted that those with additional hydroxyl or halogen groups exhibited enhanced anticancer properties due to increased hydrogen bonding capabilities with target enzymes .

Q & A

Q. Example Optimization Table :

| Parameter | Baseline | Optimized | Yield Improvement |

|---|---|---|---|

| Solvent | THF | DMF | +15% |

| Catalyst | None | CuI (5 mol%) | +20% |

| Temperature | RT | 60°C | +10% |

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., varying IC₅₀ values) arise from assay conditions. Mitigation strategies include:

Standardized Assays :

- Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Normalize data to reference compounds (e.g., positive controls like Vilazodone derivatives) .

Mechanistic Studies :

- SPR/Biolayer Interferometry : Quantify binding kinetics (KD, kon/koff) to receptors like 5-HT1A.

- Molecular Dynamics Simulations : Predict binding conformations in silico .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .

Advanced: What computational methods predict the compound’s pharmacokinetics?

Methodological Answer:

ADMET Prediction :

- SwissADME : Estimates logP (lipophilicity), bioavailability, and blood-brain barrier penetration .

- pkCSM : Predicts clearance routes (hepatic vs. renal) and toxicity (e.g., hERG inhibition) .

Docking Studies :

- AutoDock Vina : Models interactions with targets like cyclooxygenase-2 (COX-2) or dopamine receptors .

- Binding Free Energy Calculations (MM/GBSA) : Refines affinity predictions .

Q. Example Output :

| Parameter | Predicted Value | Relevance |

|---|---|---|

| logP | 3.2 | Moderate lipophilicity for CNS penetration |

| Bioavailability | 65% | Suitable for oral administration |

| hERG inhibition | Low | Reduced cardiotoxicity risk |

Advanced: How to design analogs to improve metabolic stability?

Methodological Answer:

Metabolic Hotspot Identification :

- LC-MS/MS : Identifies major metabolites (e.g., O-demethylation or sulfoxide formation) .

Structural Modifications :

- Methoxy Replacement : Replace the labile methoxy group with trifluoromethoxy (enhances stability) .

- Isosteric Substitution : Swap phenylthio with pyridyl groups to reduce CYP450-mediated oxidation .

In Vitro Testing :

- Microsomal Stability Assays : Compare half-life (t½) in human liver microsomes .

Q. Example Analogs :

| Modification | Metabolic Stability (t½) | Source |

|---|---|---|

| Trifluoromethoxy analog | 120 min (vs. 45 min for parent) | |

| Pyridyl-thioether analog | >180 min |

Basic: What are the key challenges in crystallizing this compound?

Methodological Answer:

Polymorphism : Use solvent-drop grinding or controlled cooling to isolate stable polymorphs .

Solubility Limitations : Co-crystallization with co-formers (e.g., succinic acid) improves crystal lattice stability .

X-Ray Diffraction : Single crystals grown in EtOAc/hexane mixtures yield resolvable structures (e.g., P2₁/c space group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.